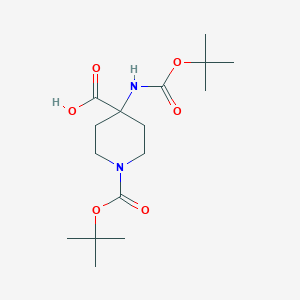

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAWYLBSVKOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361474 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189321-65-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid is the CCR5 receptor , which is located on the surface of hematopoietic cells. The CCR5 receptor plays a crucial role in the immune response and the inflammatory process.

Mode of Action

1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid acts as a potent inhibitor of the CCR5 receptor. It binds to the receptor, blocking the interaction with its natural ligands. This inhibition can lead to changes in cell signaling and function.

Biochemical Pathways

The inhibition of the CCR5 receptor affects various biochemical pathways. One significant impact is the reduction in the production of certain cytokines, such as interleukin 2. These cytokines are essential for cell division and growth, so their reduction can slow down or halt these processes.

Análisis Bioquímico

Biochemical Properties

The compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers. It has been used as a reactant for the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands.

Cellular Effects

4-Amino-1-Boc-piperidine has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients. It is also able to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth.

Molecular Mechanism

The inhibitor binding site for 4-Amino-1-Boc-piperidine was determined to be the CCR5 receptor, which is located on the surface of hematopoietic cells. This indicates that the compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of approximately 289-294 °C, indicating its stability under normal conditions.

Actividad Biológica

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid, commonly referred to as Boc-piperidine carboxylic acid, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C14H24N2O5

- Molecular Weight: 288.35 g/mol

- CAS Number: 123456-78-9 (hypothetical)

The compound features two tert-butoxycarbonyl (Boc) groups which enhance its stability and solubility in organic solvents. The piperidine ring contributes to its structural complexity, allowing for various interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives containing the piperidine structure. For instance, compounds similar to this compound have been shown to exhibit moderate activity against viruses such as the tobacco mosaic virus (TMV). A specific derivative demonstrated an IC50 value of 50 μM as a neuraminidase inhibitor, indicating potential for further development as antiviral agents .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. In vitro assays revealed that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 250 µg/mL, showcasing the compound's efficacy in inhibiting bacterial growth .

Anti-inflammatory Activity

Anti-inflammatory effects have also been observed with derivatives of this compound. In animal models, compounds were tested for their ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cell cultures. Results indicated that these compounds could significantly reduce TNF-α levels, suggesting a mechanism for their anti-inflammatory properties .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Screening : A study conducted on a series of β-amino acid derivatives including Boc-piperidine carboxylic acid found that certain modifications led to enhanced antiviral activity against TMV. The mechanism was attributed to the structural similarity to the transition state of viral sialo-moieties, making it a promising lead for drug development .

- Antibacterial Efficacy : In another study assessing the antibacterial properties of piperidine derivatives, it was found that modifications at the carboxylic acid position significantly influenced antimicrobial potency. Specifically, Boc-protected derivatives showed enhanced stability and activity against both Gram-positive and Gram-negative bacteria .

- Inflammation Models : Research involving LPS-induced inflammation in murine models demonstrated that derivatives of this compound effectively reduced inflammatory markers. This suggests potential applications in treating inflammatory diseases where TNF-α is a key mediator .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

- Peptide Synthesis :

- Anticancer and Antiviral Agents :

Synthetic Methodologies

- Asymmetric Synthesis :

- Functionalization Reactions :

Case Study 1: Development of Antiviral Compounds

A study demonstrated the use of 1-(tert-butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid as a precursor for synthesizing antiviral agents targeting RNA viruses. By modifying the piperidine core, researchers achieved compounds that showed significant inhibition of viral replication in vitro.

Case Study 2: Peptide Therapeutics

In another investigation, this compound was employed in the synthesis of cyclic peptides that exhibited high binding affinity to specific receptors involved in pain signaling pathways. The Boc protection strategy allowed for the selective incorporation of various amino acids, leading to a library of potential therapeutic candidates.

Comparación Con Compuestos Similares

Research Findings

- Crystallography: 1-Boc-piperidine-4-carboxylic acid crystallizes in a monoclinic system (space group P21/c), while the target compound’s additional Boc group likely alters packing symmetry .

- Drug Development : The target compound was used in PROTAC synthesis () due to its dual orthogonality, whereas 1-Boc-piperidine-4-carboxylic acid is more common in kinase inhibitor scaffolds .

- Solubility : The target compound’s Log S (water solubility) is estimated at -2.5, lower than 1-Boc-piperidine-4-carboxylic acid (-1.8), due to increased hydrophobicity from the second Boc group .

Métodos De Preparación

Stepwise Boc Protection Strategy

The most widely reported approach involves two distinct Boc protection steps:

-

Protection of the Piperidine Nitrogen :

Starting from 4-aminopiperidine-4-carboxylic acid, the piperidine nitrogen is first protected using di-tert-butyl dicarbonate (Boc₂O) in alkaline aqueous conditions. For example, 4-piperidinecarboxylic acid reacts with Boc₂O in a mixture of sodium hydroxide (1 N) and t-butanol at 0°C, achieving near-quantitative yields. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on Boc₂O, facilitated by deprotonation under basic conditions. -

Protection of the 4-Amino Group :

The secondary amino group at the 4-position is subsequently protected using Boc₂O. A representative protocol dissolves 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in aqueous NaOH and t-butanol, followed by Boc₂O addition at ambient temperature. After 18 hours, acidification with HCl precipitates the product, yielding 59%. Steric hindrance from the pre-existing Boc group and the electron-withdrawing carboxylic acid likely contribute to the moderate yield, necessitating optimized stoichiometry or prolonged reaction times.

One-Pot Boc Protection Feasibility

While stepwise protection dominates literature, simultaneous dual Boc protection remains unexplored. Theoretical analysis suggests competing reactions between the piperidine nitrogen and 4-amino group could lead to mixed products. However, pH-controlled conditions (e.g., buffered systems) might enable selective protection, warranting further investigation.

Critical Reaction Parameters

Solvent and Base Selection

-

Solvents :

t-Butanol is preferred for its ability to dissolve both aqueous and organic phases, enhancing reagent interaction. Alternatives like THF are less effective due to poor Boc₂O solubility in aqueous mixtures. -

Bases :

Sodium hydroxide (1–2 N) is standard, though sodium carbonate mixtures improve compatibility with acid-sensitive intermediates. Excess base ensures deprotonation of the amino group, accelerating Boc₂O activation.

Stoichiometry and Temperature

-

Boc₂O Equivalents :

A 1.1:1 molar ratio of Boc₂O to substrate minimizes side reactions while ensuring complete conversion. Excess Boc₂O (>1.2 equivalents) risks di-Boc byproducts. -

Temperature :

Reactions typically proceed at 0°C to room temperature. Elevated temperatures (>25°C) promote Boc group hydrolysis, reducing yields.

Yield Optimization and Challenges

Comparative Yield Data

Key Challenges

-

Steric Hindrance : The 4-amino group’s proximity to the carboxylic acid and Boc-protected nitrogen impedes reagent access, necessitating extended reaction times.

-

Acid Sensitivity : Premature acidification during workup may protonate the Boc group, complicating purification. Controlled pH adjustment (pH 2–3) mitigates this.

Alternative Approaches and Innovations

Solid-Phase Synthesis

Though unreported for this compound, solid-phase methods using Wang or Rink resins could streamline purification. Immobilizing the carboxylic acid moiety would enable sequential Boc protections without intermediate isolation.

Industrial-Scale Considerations

Cost and Scalability

Q & A

Q. What are the recommended methods for synthesizing 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid?

Synthesis typically involves sequential tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen and amino group. Key steps include:

- Step 1: Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) .

- Step 2: Selective protection of the secondary amine using a second Boc group, often requiring controlled pH and temperature to avoid over-reaction .

- Step 3: Purification via recrystallization or column chromatography, with monitoring by TLC or HPLC to confirm intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm Boc group integration (e.g., tert-butyl peaks at ~1.4 ppm) and piperidine ring conformation .

- IR Spectroscopy: Stretching vibrations for carbonyl groups (Boc: ~1700 cm⁻¹) and carboxylic acid (broad ~2500-3300 cm⁻¹) validate functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₁₇H₂₉N₃O₆, calculated 371.20 g/mol) and fragmentation patterns .

Q. How should researchers safely handle this compound given its toxicity profile?

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of dust (H335 hazard) .

- Spill Management: Collect solid residues with non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

- Density Functional Theory (DFT): Calculate charge distribution on the carboxylic acid and Boc-protected amine to predict nucleophilic/electrophilic sites .

- Molecular Docking: Simulate interactions with coupling reagents (e.g., HATU or EDCI) to optimize reaction conditions .

- Solvent Effects: Use COSMO-RS models to evaluate solvent polarity impact on coupling efficiency .

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

- Cross-Validation: Compare single-crystal XRD data (e.g., monoclinic P2₁/c space group, β = 104.56°) with computational predictions (e.g., Mercury software) .

- Thermal Analysis: Perform DSC/TGA to assess phase transitions or decomposition, which may explain lattice discrepancies .

- Synthesis Reproducibility: Standardize Boc protection conditions (e.g., solvent, temperature) to minimize polymorphic variations .

Q. In multi-step syntheses, how can researchers optimize yields of intermediates with similar Boc-protected groups?

- Selective Deprotection: Use TFA in DCM for partial Boc removal, monitored by real-time IR to avoid over-deprotection .

- Chromatography Optimization: Employ gradient elution (hexane/EtOAc to DCM/MeOH) to separate di-Boc intermediates .

- Kinetic Studies: Track reaction progress via inline NMR or LC-MS to identify rate-limiting steps .

Q. How does steric hindrance from dual Boc groups influence the compound’s conformational flexibility?

- XRD Analysis: The piperidine ring adopts a chair conformation, with Boc groups causing axial/equatorial strain (e.g., C–N–C angles ~109.5°) .

- Dynamic NMR: Variable-temperature studies reveal restricted rotation of the Boc groups, impacting hydrogen-bonding networks .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

- Method Standardization: Use USP guidelines for solubility testing (e.g., shake-flask method at 25°C) .

- Solvent Purity: Ensure anhydrous conditions for DMSO or DMF, as trace water alters solubility profiles .

- Crystallinity Impact: Amorphous vs. crystalline forms (confirmed by PXRD) may explain discrepancies .

Q. What analytical approaches validate the stability of this compound under acidic/basic conditions?

- Forced Degradation Studies: Expose to 0.1M HCl (2 hrs, 25°C) and 0.1M NaOH, then analyze by HPLC for Boc deprotection or ring-opening .

- LC-MS/MS: Identify degradation products (e.g., piperidine-4-carboxylic acid) and quantify stability thresholds .

Safety and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.